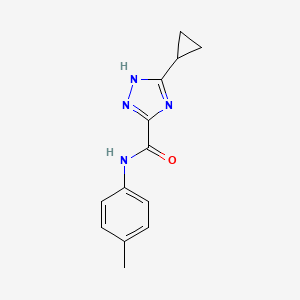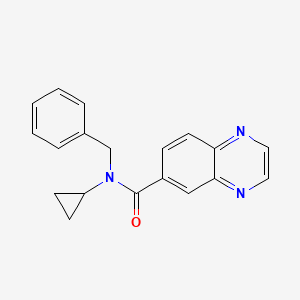![molecular formula C18H17N3O B7602127 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B7602127.png)
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxaline derivatives are widely used in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Scientific Research Applications
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar nitrogen-containing bicyclic structure and exhibit comparable biological activities.
Quinazoline derivatives: These are isomeric to quinoxalines and also possess significant pharmacological properties.
Cinnoline derivatives: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-[(2-methylphenyl)methyl] groups contribute to its enhanced stability and activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-3-4-6-15(13)12-21(2)18(22)14-7-8-16-17(11-14)20-10-9-19-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXLEBLQBRSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(3,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7602051.png)
![2-[4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7602058.png)
![N-[(4-methylcyclohexylidene)amino]-2-nitroaniline](/img/structure/B7602073.png)
![2-[4-(2-Pyrazol-1-ylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602075.png)

![2-[4-(2-Cyclohexylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602104.png)

![2-[4-(2-Hydroxy-2-phenylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602114.png)
![2-[4-(4,4,4-Trifluorobutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602134.png)

![2-[4-(4-Ethylthiadiazole-5-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602146.png)
![2-[4-(4-Fluoro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602154.png)
![2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602160.png)
